molecular formula C9H7ClO B3031391 6-Chloro-3-methyl-1-benzofuran CAS No. 30343-35-2

6-Chloro-3-methyl-1-benzofuran

Cat. No. B3031391
CAS RN: 30343-35-2
M. Wt: 166.6 g/mol
InChI Key: HYJFWCVQJOZCDT-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1-benzofuran is a chemical compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The chloro and methyl substituents on the benzofuran core can significantly influence the compound's reactivity and physical properties, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies that introduce functional groups at specific positions on the core structure. For instance, a related compound, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, was synthesized through a one-pot reaction involving 4-chlorophenol and a methylsulfinyl precursor, followed by desulfurization and acylation steps . Similarly, other benzofuran derivatives, such as 5-ethyl-2-methyl-3-methylsulfinyl-1-benzofuran, were prepared by oxidation reactions using reagents like 3-chloroperbenzoic acid . These methods highlight the versatility of synthetic approaches in modifying the benzofuran scaffold.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the orientation of substituents around the core benzofuran ring. For example, in some compounds, the methyl group of the methylsulfinyl substituent is positioned opposite to the oxygen atom of the benzofuran unit . The orientation and dihedral angles between substituents and the benzofuran plane can influence the overall molecular conformation and are crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions that are influenced by the substituents present on the core structure. Chlorination reactions, as seen in the synthesis of 1-(1-benzofuran-2-yl)-2-chloroethanone, are common for introducing chloro groups . The presence of functional groups like methylsulfinyl allows for further chemical transformations, such as oxidation or substitution reactions, which can be used to derive more complex benzofuran compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are closely related to their molecular structure. Crystallographic studies reveal that these compounds often exhibit aromatic π–π stacking interactions and C–H⋯O contacts, which can stabilize the crystal structure and influence the compound's solid-state properties . The presence of halogen atoms, such as chlorine, can lead to halogen bonding, which is another factor that can affect the compound's physical properties and its interactions with other molecules .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : 6-Chloro-3-methyl-1-benzofuran derivatives have been synthesized and characterized for various applications. For example, a study conducted by Xia et al. (2011) involved the synthesis of new compounds from a marine endophytic fungus, exhibiting antitumor and antimicrobial activities (Xia et al., 2011).
  • Crystal Structure Analysis : Research by Choi et al. (2009) focused on the crystal structure of a related compound, providing insights into its molecular arrangement and potential interactions (Choi et al., 2009).

Biochemical Applications

  • Antimicrobial Activity : Lunkad et al. (2015) synthesized new chalcones and Schiff bases containing benzofuran, including derivatives of 6-Chloro-3-methyl-1-benzofuran, to explore their antimicrobial properties (Lunkad et al., 2015).
  • β-Amyloid Aggregation Inhibition : Choi et al. (2003) synthesized a benzofuran derivative as a potent inhibitor of β-amyloid aggregation, a crucial factor in Alzheimer's disease (Choi et al., 2003).

Material Science and Chemical Engineering

  • Electrochemical Synthesis : A study by Moghaddam et al. (2006) demonstrated the electrochemical synthesis of new benzofuran derivatives, highlighting the versatile applications of 6-Chloro-3-methyl-1-benzofuran in electrochemical processes (Moghaddam et al., 2006).

Photophysical Studies

  • Solvatochromic and Computational Methods : Maridevarmath et al. (2019) investigated novel benzofuran-3-acetic acid hydrazide derivatives for their photophysical properties, a field that directly implicates derivatives of 6-Chloro-3-methyl-1-benzofuran in the development of new luminescence materials (Maridevarmath et al., 2019).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

properties

IUPAC Name

6-chloro-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJFWCVQJOZCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576214
Record name 6-Chloro-3-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-methyl-1-benzofuran

CAS RN

30343-35-2
Record name 6-Chloro-3-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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